BENGHE Foundational & Exploratory

Check Availability & Pricing

Unsalted Butter: A Comprehensive Technical
Guide to its Chemical Composition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of unsalted
butter. The information is tailored for professionals in research, science, and drug
development, with a focus on quantitative data, detailed experimental methodologies, and the
visualization of relevant metabolic pathways.

Core Chemical Composition

Unsalted butter is a complex water-in-oil emulsion primarily composed of butterfat, water, and
milk solids. The typical composition can vary slightly depending on the manufacturing process
and the source of the milk.

Table 1: Macronutrient Composition of Unsalted Butter

Component Average Percentage (%) Range (%)
Fat 81-82 80-86
Water 16-17 15-18
Protein 0.9 0.8-1.2
Carbohydrates (Lactose) 0.1 0.0-0.5
Total Milk Solids-Not-Fat ~1-2 ~1-2
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Sources:[1][2][3]

Table 2: Fatty Acid Profile of Unsalted Butter (as a
percentage of total fatty acids)

Fatty Acid Type Average Percentage (%)
Saturated Fatty Acids ~60-70

Butyric acid (C4:0) SFA 3-4
Caproic acid (C6:0) SFA 2-3
Caprylic acid (C8:0) SFA 1-2
Capric acid (C10:0) SFA 2-3
Lauric acid (C12:0) SFA 2-4
Myristic acid (C14:0) SFA 8-12
Palmitic acid (C16:0) SFA 25-30
Stearic acid (C18:0) SFA 10-13
Monounsaturated Fatty Acids ~25-30

Oleic acid (C18:1) MUFA 20-25
Polyunsaturated Fatty Acids ~2-5

Linoleic acid (C18:2) PUFA 2-4
Linolenic acid (C18:3) PUFA 0.5-1
Trans Fatty Acids ~3-5

Vaccenic acid (C18:1 t11) TFA 1-3
Conjugated Linoleic Acid TEA 0.3.06

(CLA)

SFA: Saturated Fatty Acid, MUFA: Monounsaturated Fatty Acid, PUFA: Polyunsaturated Fatty

Acid, TFA: Trans Fatty Acid Sources:[4][5]
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Table 3: Vitamin and Mineral Content of Unsalted Butter
(per 100q)

Nutrient Average Amount

Fat-Soluble Vitamins

Vitamin A 684 mcg
Vitamin D 1.2 mcg
Vitamin E 2.3 mg
Vitamin K 7.0 mcg
Minerals

Calcium 24 mg
Phosphorus 24 mg
Potassium 24 mg
Sodium 11 mg

Sources:[6][7][8][9]

Experimental Protocols for Compositional Analysis

This section details the standard methodologies for quantifying the primary components of
unsalted butter.

Determination of Moisture Content by Oven Drying

Principle: This gravimetric method determines the percentage of water by measuring the mass
loss of a sample after drying in a controlled oven.

Methodology:

» Preparation: Preheat a convection oven to 102°C. Place a clean, dry aluminum dish in the
oven for at least 1 hour to ensure it is completely dry, then cool to room temperature in a
desiccator and weigh accurately (W1).
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o Sample Weighing: Add approximately 2-5 grams of a representative butter sample to the
dish and weigh accurately (W2).

» Drying: Place the dish with the sample in the preheated oven at 102°C for a minimum of 3
hours, or until a constant weight is achieved.

o Cooling and Final Weighing: After drying, transfer the dish to a desiccator to cool to room
temperature. Once cooled, weigh the dish with the dried sample (W3).

 Calculation: The moisture content is calculated as follows: Moisture (%) = [(W2 - W3) / (W2 -
W1)] x 100

Determination of Fat Content by Solvent Extraction
(Soxhlet Method)

Principle: This method involves the continuous extraction of fat from a dried butter sample
using a non-polar solvent. The fat content is determined by the weight of the extracted fat.

Methodology:

o Sample Preparation: Dry a known weight of the butter sample using the oven drying method
described above to remove all moisture.

o Extraction: a. Place the dried sample into a porous cellulose thimble. b. Place the thimble
into the main chamber of the Soxhlet extractor. c. Fill a pre-weighed round-bottom flask with
a suitable solvent (e.g., petroleum ether or hexane). d. Assemble the Soxhlet apparatus
(flask, extractor, and condenser) and heat the solvent. e. The solvent will vaporize,
condense, and drip into the thimble, dissolving the fat. Once the solvent level in the main
chamber reaches the top of the siphon tube, the solvent and dissolved fat are siphoned back
into the flask. f. This cycle is repeated for several hours (typically 4-6 hours) to ensure
complete extraction of the fat.

o Solvent Evaporation: After extraction, the solvent is evaporated from the round-bottom flask
using a rotary evaporator or a water bath under a fume hood.

» Final Weighing: The flask containing the extracted fat is dried in an oven to remove any
residual solvent, cooled in a desiccator, and weighed.
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» Calculation: The fat content is calculated based on the weight of the extracted fat and the
initial weight of the butter sample.

Determination of Protein Content by the Kjeldahl Method

Principle: This method determines the total nitrogen content in a sample. The protein content is
then estimated by multiplying the nitrogen content by a specific conversion factor (typically 6.38
for dairy products).

Methodology:

o Digestion: a. A known weight of the butter sample is placed in a Kjeldahl flask with a catalyst
(e.g., copper sulfate and potassium sulfate) and concentrated sulfuric acid. b. The mixture is
heated to digest the organic matter, converting the nitrogen into ammonium sulfate.

« Distillation: a. The digested sample is cooled and diluted with water. b. A concentrated
sodium hydroxide solution is added to neutralize the excess acid and liberate ammonia gas.
c. The ammonia is then distilled into a receiving flask containing a known volume of a
standard acid solution (e.g., boric acid or a standard solution of hydrochloric or sulfuric acid).

 Titration: a. The amount of ammonia trapped in the receiving solution is determined by
titration with a standard solution of a strong acid (if boric acid was used as the receiving
solution) or a standard solution of a strong base (if a standard acid was used as the
receiving solution).

o Calculation: The nitrogen content is calculated from the amount of acid or base used in the
titration. The protein content is then calculated using the appropriate conversion factor.

Analysis of Fatty Acid Profile by Gas Chromatography
(GC)

Principle: Fatty acids in butter are first converted to their volatile methyl esters (FAMES). These
FAMEs are then separated and quantified using a gas chromatograph equipped with a flame
ionization detector (FID) or a mass spectrometer (MS).

Methodology:
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2.4.1. Preparation of Fatty Acid Methyl Esters (FAMES)

» Saponification: A known amount of butterfat is heated with a methanolic sodium hydroxide
or potassium hydroxide solution to hydrolyze the triglycerides into glycerol and free fatty
acids (as salts).

 Esterification: The free fatty acids are then esterified to FAMESs by adding a catalyst such as
boron trifluoride in methanol (BF3-methanol) or methanolic HCI and heating the mixture.

o Extraction: The FAMEs are extracted from the reaction mixture using a non-polar solvent like
hexane.

» Washing and Drying: The hexane layer containing the FAMEs is washed with water to
remove any remaining catalyst and then dried over anhydrous sodium sulfate.

o Concentration: The solvent is evaporated to concentrate the FAMES, which are then
redissolved in a small volume of a suitable solvent for GC analysis.

2.4.2. Gas Chromatography Analysis

Injection: A small volume of the FAMESs solution is injected into the GC.

o Separation: The FAMEs are vaporized and carried by an inert gas through a capillary
column. The separation is based on the different boiling points and polarities of the FAMEs.

o Detection: As each FAME elutes from the column, it is detected by the FID or MS.

o Quantification: The area of each peak in the chromatogram is proportional to the amount of
the corresponding fatty acid. The fatty acid composition is determined by comparing the peak
areas to those of known standards.

Visualization of Key Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic
pathways involved in the digestion and utilization of the core components of unsalted butter.
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Fig 1. Experimental workflow for the chemical analysis of unsalted butter.
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Fig 2. Pathway of triglyceride digestion and absorption.
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Fig 3. Overview of fatty acid beta-oxidation.
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Fig 4. Metabolic fate of glycerol in the liver.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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